molecular formula C15H26ClN5O2 B12755684 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride CAS No. 127374-90-7

1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride

Cat. No.: B12755684
CAS No.: 127374-90-7
M. Wt: 343.85 g/mol
InChI Key: VCFYUEOVAHHWMT-UHFFFAOYSA-N
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Description

1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is a complex organic compound that features a morpholine ring, a triazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the morpholine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Morpholinyl)-1-propanone: A simpler compound with a morpholine ring and a ketone group.

    4-(1-Morpholinyl)-1,8-naphthalimide: Contains a morpholine ring and a naphthalimide moiety.

    1-(4-Morpholinyl)-1-octadecanone: Features a morpholine ring and a long aliphatic chain.

Uniqueness

1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is unique due to its combination of three distinct ring systems (morpholine, triazine, and pyrrolidine) and its potential for diverse chemical reactivity and applications. This structural complexity provides opportunities for novel interactions and functionalities not seen in simpler compounds.

Properties

CAS No.

127374-90-7

Molecular Formula

C15H26ClN5O2

Molecular Weight

343.85 g/mol

IUPAC Name

[1-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)pyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C15H25N5O2.ClH/c1-2-4-13-16-14(19-7-9-22-10-8-19)18-15(17-13)20-6-3-5-12(20)11-21;/h12,21H,2-11H2,1H3;1H

InChI Key

VCFYUEOVAHHWMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCCC2CO)N3CCOCC3.Cl

Origin of Product

United States

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